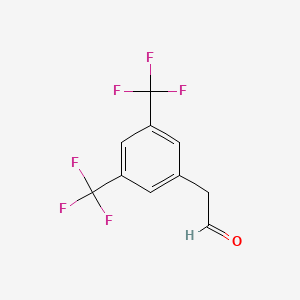

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde

Vue d'ensemble

Description

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Common oxidizing agents include:

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid. The trifluoromethyl groups stabilize transition states through inductive effects, enhancing reaction rates .

Reduction Reactions

Reduction of the aldehyde group yields primary alcohols or alkanes depending on the reagent:

Key Data : NMR of the ethanol derivative shows resonances at δ 2.99 (t, J = 6.3 Hz, 2H, CH₂) and 3.93 (t, J = 6.3 Hz, 2H, CH₂OH) .

Substitution Reactions

The trifluoromethyl groups and aryl ring participate in electrophilic substitution:

Applications : Brominated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions .

Condensation Reactions

The aldehyde group engages in nucleophilic additions, forming heterocycles and chalcones:

4.2. Chalcone Formation

Claisen-Schmidt condensation with aryl aldehydes:

text2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde + ArCHO → KOH/EtOH → 1-(3',5'-Bis(trifluoromethyl)phenyl)-3-aryl-2-propen-1-ones [9]

Key Products :

Reductive Amination

Interaction with primary amines forms secondary amines:

textAldehyde + R-NH₂ → NaBH₃CN/MeOH → N-Alkyl-2-(3,5-bis(trifluoromethyl)phenyl)ethylamine

Example : Reaction with 4-isopropylaniline yields a compound with MIC = 1–2 µg/mL against MRSA .

Stability and Side Reactions

Applications De Recherche Scientifique

Organic Synthesis

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups are known to enhance reactivity and selectivity in various organic transformations.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to form the corresponding alcohol.

- Substitution : The trifluoromethyl groups can participate in substitution reactions under specific conditions.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 3,5-Bis(trifluoromethyl)benzoic acid |

| Reduction | 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to the pharmacokinetic advantages conferred by trifluoromethyl groups. These groups can improve metabolic stability and enhance binding affinities with biological targets.

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL against various bacterial strains, including MRSA.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative | 2 | S. aureus, E. faecalis |

| Other Trifluoromethyl Compounds | 1-2 | Staphylococcus epidermidis |

Antimicrobial and Anticancer Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit strong antimicrobial and anticancer activities. For example:

- Antimicrobial Activity : Studies have shown that derivatives with trifluoromethyl substitutions can effectively inhibit the growth of drug-resistant bacteria.

- Anticancer Activity : The trifluoromethyl group has been linked to improved potency against various cancer cell lines, with IC50 values ranging from 49.79 µM to 113.70 µM observed in certain derivatives.

Antituberculosis Activity

A quantitative structure-activity relationship (QSAR) study highlighted the potential of certain derivatives as lead compounds for antituberculosis agents. Modifications to the phenyl ring were found to enhance activity against Mycobacterium tuberculosis.

Synthesis and Evaluation

A synthesis approach utilizing 3,5-bis(trifluoromethyl)acetophenone led to the production of various derivatives that were evaluated for their biological activities. These studies confirmed the importance of the trifluoromethyl group in enhancing antimicrobial efficacy.

Mécanisme D'action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to alterations in biological pathways and potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzaldehyde

- 3,5-Bis(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

- 3,5-Bis(trifluoromethyl)phenylacetic acid

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the acetaldehyde functional group.

Activité Biologique

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups can significantly enhance the pharmacological properties of compounds, making them valuable in drug development.

- Molecular Formula : C10H6F6O

- Molecular Weight : 256.147 g/mol

- CAS Number : 30071-93-3

The trifluoromethyl groups contribute to the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinities, potentially leading to irreversible inhibition of target enzymes. This property is particularly significant in drug design as it may result in prolonged therapeutic effects .

Antimicrobial Activity

Recent studies have shown that derivatives containing the trifluoromethyl group exhibit strong antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL against various bacterial strains, including MRSA and other Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative | 2 | S. aureus, E. faecalis |

| Other Trifluoromethyl Compounds | 1-2 | Staphylococcus epidermidis |

Anti-inflammatory and Anticancer Activity

Research has indicated that compounds with similar motifs have exhibited anti-inflammatory and anticancer activities. The trifluoromethyl group has been associated with improved potency in inhibiting various cancer cell lines . For example, spirocyclopropane derivatives showed significant cytotoxic effects against human tumor cell lines with IC50 values ranging from 49.79 µM to 113.70 µM .

Case Studies

- Antituberculosis Activity : A quantitative structure-activity relationship (QSAR) study highlighted the potential of certain derivatives as lead compounds for antituberculosis agents. The study found that modifications to the phenyl ring could enhance activity against Mycobacterium tuberculosis .

- Synthesis and Evaluation : A synthesis approach using 3,5-bis(trifluoromethyl)acetophenone led to the production of various derivatives that were evaluated for their biological activities. These studies confirmed the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWMEJYJVYJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433430 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369625-84-3 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.